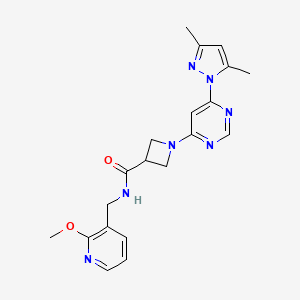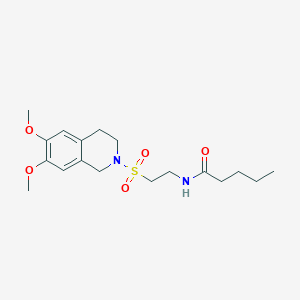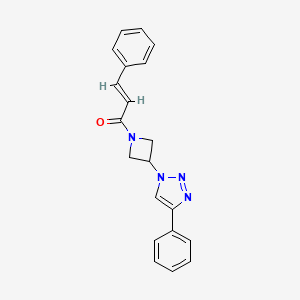![molecular formula C8H7NO2S B2444389 6-Methyl-6H-thieno[2,3-b]pyrrol-5-carbonsäure CAS No. 1554281-31-0](/img/structure/B2444389.png)
6-Methyl-6H-thieno[2,3-b]pyrrol-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C8H7NO2S. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Wissenschaftliche Forschungsanwendungen
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of organic electronic materials and photovoltaic devices.
Wirkmechanismus
Target of Action
Similar compounds have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, d-amino acid oxidase, and the chikungunya virus . These targets play crucial roles in various biological processes, including energy metabolism, gene expression regulation, amino acid metabolism, and viral replication .
Mode of Action
This interaction could lead to changes in the targets’ conformation and activity, disrupting their normal function .
Biochemical Pathways
The biochemical pathways affected by 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid would depend on its specific targets. For instance, if this compound inhibits glycogen phosphorylase, it could affect glycogen metabolism. If it inhibits histone lysine demethylase, it could impact gene expression by altering histone methylation patterns . The downstream effects of these disruptions could include changes in cellular energy levels, gene expression profiles, and viral replication rates .
Pharmacokinetics
Its molecular weight (18122 g/mol) suggests that it could be well-absorbed and distributed throughout the body . Its stability at normal storage temperatures suggests that it could have a reasonable half-life in the body . These properties could impact the bioavailability of this compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid’s action would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cellular energy levels, alterations in gene expression profiles, and inhibition of viral replication .
Action Environment
Environmental factors could influence the action, efficacy, and stability of 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid. For instance, factors such as pH, temperature, and the presence of other molecules could affect this compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids, which can be further hydrolyzed to obtain the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-thieno[2,3-b]pyrrole-5-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Differently substituted at the 2-position.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Substituted at the 4-position instead of the 5-position.
Uniqueness
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets and pathways .
Eigenschaften
IUPAC Name |
6-methylthieno[2,3-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-9-6(8(10)11)4-5-2-3-12-7(5)9/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQQTOVFGYGERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2444306.png)
![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2444310.png)
![3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride](/img/structure/B2444313.png)
![N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea](/img/structure/B2444316.png)

methanol](/img/structure/B2444320.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)

![N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2444326.png)


![4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2444329.png)
